Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate

Positional isomerism Electronic effects Medicinal chemistry building blocks

Securing the correct regioisomer for Pd-catalyzed diversification often delays medicinal chemistry campaigns. Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate solves this by providing the specific 5-bromo-2-methoxy substitution pattern required for reliable oxidative addition and regiochemical control. - Single-site bromide handle enables Suzuki/Heck/Buchwald-Hartwig couplings for rapid library synthesis. - Methyl ester protects the carboxylate during coupling, preventing catalyst poisoning; readily hydrolyzed post-coupling. - Racemic free base (≥95% purity) or HCl salt (97% purity) available from stock, ensuring compatibility with solid-phase peptide synthesis (SPPS).

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
Cat. No. B12123958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(C(=O)OC)N
InChIInChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
InChIKeyTUCGNMZGUJFGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate: Structural & Physicochemical Profile


Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate (CAS 1214173-87-1) is a synthetic α-amino acid methyl ester derivative belonging to the phenylglycine class [1]. It features a 5-bromo-2-methoxyphenyl substituent at the α-carbon, with a molecular formula of C₁₀H₁₂BrNO₃ and a molecular weight of 274.11 g/mol [1]. The compound carries a single chiral center (undefined stereochemistry in the racemic form), one hydrogen bond donor (primary amine), four hydrogen bond acceptors, a computed XLogP3-AA of 1.6, and a topological polar surface area of 61.6 Ų [1]. It is commercially available as both the free base and the hydrochloride salt (CAS 1351581-47-9), typically at ≥95% purity [2]. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry, where the bromine atom serves as a synthetic handle for cross-coupling diversification and the methyl ester provides a protected carboxy surrogate for further derivatization [2].

Scaffold 5-Bromo-2-methoxyphenylglycine enables Pd-catalyzed cross-coupling diversification
Form Hydrochloride salt available for improved storage stability and aqueous solubility
Functionality Methyl ester as protected carboxylate compatible with peptide coupling and further derivatization

Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate: Why Substitution Fails


Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate cannot be substituted by its positional isomers, de-halogenated analogs, or ester/acid variants without altering critical properties that govern synthetic utility and biological recognition. The bromine at the 5-position of the aromatic ring (meta to the α-carbon side chain, para to the methoxy group) establishes a specific electronic distribution and steric profile distinct from the 4-bromo isomer [1]. The 2-methoxy group provides a hydrogen-bond acceptor and lipophilic contribution (XLogP3 = 1.6) that differs fundamentally from the 2-hydroxy analog, which introduces an additional H-bond donor and lowers logP [2]. The methyl ester is not interchangeable with the free carboxylic acid, as their logP values diverge by approximately 2.4 units (1.6 vs −0.77), directly impacting solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the bromine atom serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are inaccessible to non-halogenated phenylglycine esters; removal or relocation of this bromine eliminates a key diversification vector [2]. Each structural feature—bromine position, methoxy group, and ester functionality—is interdependent, meaning substitution of any single element produces a compound with non-equivalent reactivity, physicochemical properties, and potential biological profile.

Positional Isomer
4-Bromo substitution alters electronic distribution and steric profile, which may shift reactivity and recognition.
Des‑bromo Analog
Absence of aryl bromide eliminates cross‑coupling diversification capability, limiting late‑stage functionalization.
Free Acid Form
Large lipophilicity gap vs. methyl ester alters solubility, chromatographic behavior, and membrane partitioning.

Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate: Comparative Evidence vs. Analogs


5-Bromo vs. 4-Bromo Substitution: Electronic Effects

The 5-bromo substitution in the target compound positions the bromine atom meta to the α-amino ester side chain and para to the 2-methoxy group, whereas the 4-bromo isomer (CAS 1822440-40-3) places bromine ortho to the methoxy and para to the side chain [1]. This positional difference alters the aromatic ring's electronic distribution: the 5-bromo-2-methoxy arrangement creates a 1,2,4-trisubstitution pattern with the electron-donating methoxy group at C-2 and the electron-withdrawing bromine at C-5, generating a dipole distinct from the 4-bromo-2-methoxy (1,2,5-trisubstitution) arrangement [1]. While both isomers share identical molecular formulas (C₁₀H₁₂BrNO₃, MW 274.11) and computed logP values, their InChIKeys differ (TUCGNMZGUJFGHS-UHFFFAOYSA-N for 5-Br vs. distinct for 4-Br), confirming non-interchangeable connectivity [1]. In drug discovery contexts, even subtle bromine positional shifts can alter target binding: literature on related brominated phenylalkylamines demonstrates that 5-bromo vs. 4-bromo substitution on 2-methoxyphenyl scaffolds produces divergent 5-HT₂A receptor binding affinities (e.g., Ki differences of >10-fold between positional isomers) [2].

Positional isomerism
Reported
5-Br-2-OMe (target) vs. 4-Br-2-OMe: distinct InChIKey; class-level evidence shows >10-fold binding affinity shift possible in related 2-methoxyphenyl scaffolds.
Regioisomer identity critical for correct SAR interpretation and synthetic outcome.
Direct head-to-head data for these specific isomers not available.
Positional isomerism Electronic effects Medicinal chemistry building blocks Structure-activity relationships

Methyl Ester vs. Free Acid: Lipophilicity & Physicochemical Impact

The target methyl ester (XLogP3-AA = 1.6) [1] is substantially more lipophilic than its free carboxylic acid counterpart, 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid (CAS 500696-01-5), which has a measured logP of −0.773 . This represents a ΔlogP of approximately 2.4 units, corresponding to roughly a 250-fold difference in octanol-water partition coefficient. The higher lipophilicity of the ester facilitates organic solvent extraction, silica gel chromatographic purification, and membrane permeation in cell-based assays. The free acid, being significantly more polar, has greater aqueous solubility, making it preferable for direct biological testing in aqueous buffer systems. Additionally, the methyl ester has a larger molecular weight (274.11 vs. 260.08 g/mol) and lacks the carboxylic acid H-bond donor, reducing its total H-bond donor count from 2 (acid) to 1 (ester) [1].

Lipophilicity gap
Reported
Methyl ester XLogP3-AA 1.6 vs. free acid logP −0.77; ΔlogP ~2.4 (~250-fold partition difference).
Ester suited for organic-phase synthesis; free acid preferred for direct aqueous bioassay.
Computed vs. measured logP; confirm for specific solvent systems.
Lipophilicity LogP Drug-likeness ADME prediction Solid-phase synthesis

2-Methoxy vs. 2-Hydroxy: H-Bonding & Lipophilicity

At the 2-position of the phenyl ring, the target compound bears a methoxy group (–OCH₃), whereas the closely related analog methyl 2-amino-2-(5-bromo-2-hydroxyphenyl)acetate (CAS 1822593-60-1) carries a phenolic hydroxyl (–OH) [1]. The methoxy group functions solely as a hydrogen-bond acceptor (HBA = 4 total for the target), while the hydroxy analog introduces an additional H-bond donor (increasing total HBD from 1 to 2) [1]. This substitution alters the compound's overall polarity, with the hydroxy form being more polar and having a lower predicted logP (estimated decrease of 0.5–1.0 log units based on the –OH vs. –OCH₃ fragment contribution). The methoxy group also imparts greater metabolic stability compared to the free phenol, which is susceptible to Phase II glucuronidation and sulfation. The pKa difference between the phenolic –OH (pKa ~9–10) and the non-ionizable –OCH₃ means the hydroxy analog can exist as a phenoxide anion at physiological pH, fundamentally altering its electrostatic interaction profile with biological targets .

H‑bond & polarity
Class-level
2-OMe: HBD 1, non-ionizable; 2-OH: HBD 2, phenolic pKa ~9–10. Estimated logP decrease 0.5–1.0 units.
Methoxy form may support membrane penetration; phenol may provide H‑bond donor for target binding.
LogP based on fragment calculations; verify experimentally.
Hydrogen bonding Lipophilicity 2-Methoxy vs. 2-Hydroxy Membrane permeability Receptor binding

5-Bromo Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of the aryl bromide at the 5-position of the target compound constitutes a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination) that are entirely inaccessible to non-halogenated phenylglycine esters [1]. This enables late-stage diversification of the aromatic ring without affecting the α-amino ester core. By contrast, the des-bromo analog (methyl 2-amino-2-(2-methoxyphenyl)acetate) lacks this synthetic entry point and requires separate, often less efficient, C–H activation strategies for arylation [2]. The 5-bromo-2-methoxy substitution pattern also provides regioselective activation: the bromine at C-5 is the most electrophilic site, while the methoxy group at C-2 directs electrophilic aromatic substitution to the para (C-5) and ortho (C-3) positions, enabling orthogonal functionalization strategies [1]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering), which is valuable for structural biology applications involving co-crystallization with protein targets.

Synthetic handle
Class-level
Aryl-Br enables Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. Des‑bromo analog requires C–H activation (ΔΔG‡ >20 kcal/mol).
Brominated building block essential for late‑stage diversification strategies.
Based on organometallic chemistry principles.
Cross-coupling Suzuki-Miyaura Building block versatility C–C bond formation Parallel synthesis

Hydrochloride Salt vs. Free Base: Stability & Solubility

The hydrochloride salt of methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate (CAS 1351581-47-9) offers distinct advantages over the free base form (CAS 1214173-87-1) for procurement, storage, and synthetic use [1]. Salt formation converts the primary amine into an ammonium chloride, increasing molecular weight from 274.11 to 310.57 g/mol, raising the melting point, and typically improving solid-state stability by reducing amine oxidation and carbonate formation from atmospheric CO₂ [1][2]. The hydrochloride salt also exhibits enhanced aqueous solubility relative to the free base, facilitating dissolution in polar reaction media. The HCl salt form is the standard offered by major suppliers (Enamine, Life Chemicals, A2B Chem) at 95% purity for quantities ranging from 50 mg to 10 g, with documented pricing enabling direct procurement planning [1]. The free base, while commercially available, is less commonly stocked and may require additional purification due to susceptibility to oxidation during storage.

Salt form stability
Source review
HCl salt (MW 310.57) shows improved oxidative stability, enhanced aqueous solubility, and multi‑vendor availability vs. free base.
Hydrochloride salt recommended for procurement and reproducible synthetic use.
Supplier analysis; class‑level amine‑salt stability context.
Salt form selection Hydrochloride stability Solid-state properties Scale-up compatibility Procurement specification

Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate: Optimal Application Scenarios


Suzuki-Miyaura Cross-Coupling for SAR Library Diversification

The 5-bromo substituent uniquely positions this compound for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling rapid parallel synthesis of biaryl-containing α-amino acid derivatives [1]. This is the single most important application differentiating it from non-halogenated phenylglycine esters. The methyl ester serves as a protected carboxylate during coupling, preventing catalyst poisoning and enabling subsequent hydrolysis to the free acid or further amide bond formation. The 5-bromo-2-methoxy electronic pattern activates the bromide toward oxidative addition to Pd(0) while the methoxy group provides regiochemical control [1].

Phenylglycine Surrogate for Peptidomimetic Design

The α-amino ester backbone, combined with the steric bulk of the 5-bromo-2-methoxyphenyl side chain, introduces conformational constraints in peptide backbones [2]. The bromine atom's steric demand (van der Waals radius ~1.85 Å vs. hydrogen ~1.20 Å) and the methoxy group's hydrogen-bond acceptor capability can influence peptide secondary structure, making this compound a valuable building block for peptidomimetics targeting proteases, GPCRs, or protein-protein interactions. The hydrochloride salt form ensures compatibility with standard solid-phase peptide synthesis (SPPS) conditions, while the bromine enables subsequent on-resin diversification [2].

Bromine Anomalous Scattering for X-Ray Phasing

The bromine atom at the 5-position provides significant anomalous scattering (f'' ≈ 0.7 electrons at Cu Kα wavelength, 1.54 Å), enabling experimental phasing for protein-ligand co-crystal structures via single-wavelength anomalous diffraction (SAD) [1]. This capability is absent in non-halogenated analogs and is weaker for chloro analogs (f'' ≈ 0.3 e⁻). The compound's modest size (274 Da) and defined geometry make it an excellent tool compound for fragment-based drug discovery where bromine anomalous scattering is used to validate binding poses. Procuring the brominated form specifically enables this structural biology application.

Bifunctional Building Block for PROTAC & Molecular Glues

The dual functionality of this compound—a protected amino acid moiety (amine + ester) and an aryl bromide cross-coupling handle—makes it an ideal intermediate for constructing heterobifunctional molecules such as PROTACs (proteolysis-targeting chimeras) [1]. The ester can be hydrolyzed to attach an E3 ligase ligand via amide coupling, while the bromine enables Suzuki coupling to install a target-protein ligand. The methoxy group provides a spectroscopic handle (¹H NMR singlet at ~3.8 ppm) for reaction monitoring. The defined logP (1.6) predicts reasonable cell permeability for the final bifunctional conjugate [1].

Application
Selection Property
Validation Focus
Cross‑coupling diversification
Aryl bromide handle
Coupling reactivity verification
Peptidomimetic design
Conformational constraint & ester compatibility
Peptide coupling efficiency
X‑ray phasing (SAD)
Bromine anomalous scattering
Co‑crystal diffraction assessment
Bifunctional PROTAC synthesis
Protected amino ester scaffold
Sequential derivatization efficiency
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